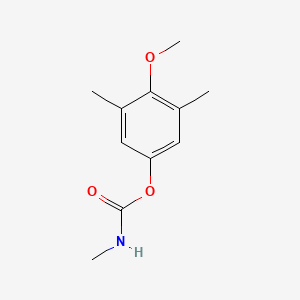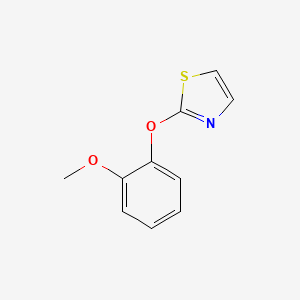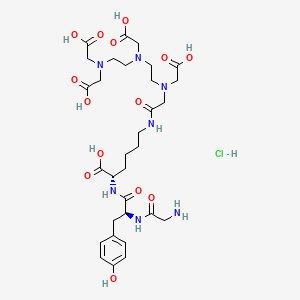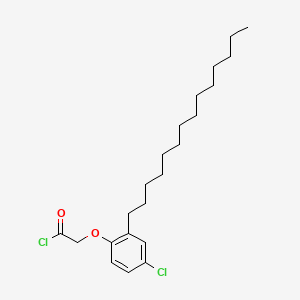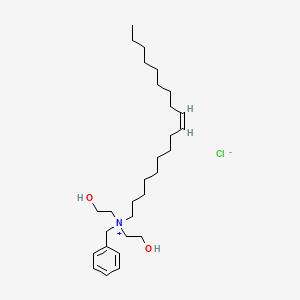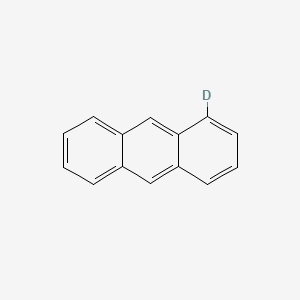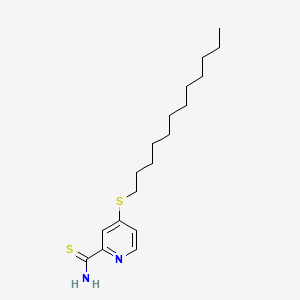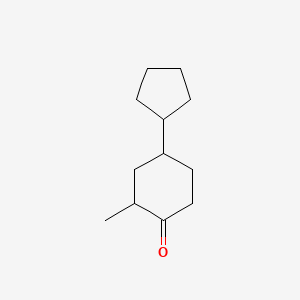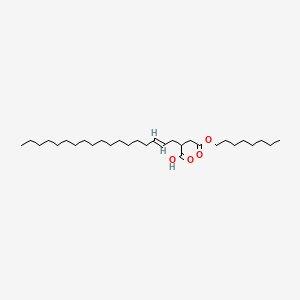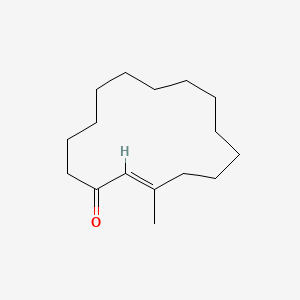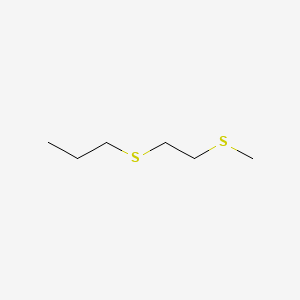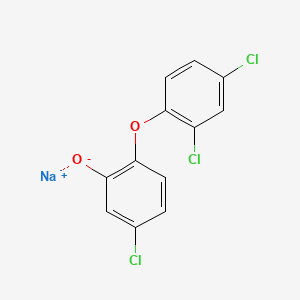
Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenolate is a chemical compound with the molecular formula C12H6Cl3NaO2. It is known for its antibacterial properties and is commonly used in various personal care products, including soaps, shampoos, and toothpaste. This compound is also utilized in industrial applications due to its effectiveness in controlling microbial growth .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenolate typically involves the reaction of 5-chloro-2-(2,4-dichlorophenoxy)phenol with sodium hydroxide. The reaction is carried out in an aqueous medium, where the phenol group is deprotonated by the sodium hydroxide, forming the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like sodium hydroxide or other strong bases are typically employed under controlled conditions.
Major Products:
Oxidation: The major products of oxidation reactions include various chlorinated phenolic compounds.
Substitution: Substitution reactions can yield a range of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound’s antibacterial properties make it useful in microbiological studies and as a preservative in biological samples.
Medicine: It is incorporated into various medical products for its antimicrobial effects.
Industry: The compound is used in the formulation of disinfectants, antiseptics, and preservatives for personal care and household products
Mécanisme D'action
The antibacterial action of Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenolate is primarily due to its ability to disrupt bacterial cell membranes. The compound targets and inhibits the function of enzymes involved in fatty acid synthesis, leading to the disruption of cell membrane integrity and ultimately causing cell death .
Comparaison Avec Des Composés Similaires
Triclosan: Another widely used antibacterial agent with a similar structure and mechanism of action.
Chloroxylenol: An antiseptic and disinfectant with comparable applications.
Uniqueness: Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenolate is unique in its specific combination of chlorine substitutions on the phenol ring, which enhances its antibacterial efficacy and stability compared to other similar compounds .
Propriétés
Numéro CAS |
42409-10-9 |
|---|---|
Formule moléculaire |
C12H6Cl3NaO2 |
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
sodium;5-chloro-2-(2,4-dichlorophenoxy)phenolate |
InChI |
InChI=1S/C12H7Cl3O2.Na/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16;/h1-6,16H;/q;+1/p-1 |
Clé InChI |
XJYNZWIMJRIQSZ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=C1Cl)[O-])OC2=C(C=C(C=C2)Cl)Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


